2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival ofMycobacterium tuberculosis . Additionally, some benzothiazole derivatives have shown anti-inflammatory properties, indicating potential targets within the inflammatory response pathway .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofPseudomonas aeruginosa by interfering with the quorum sensing pathways . In the context of anti-inflammatory activity, benzothiazole derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes .
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with the quorum sensing pathways of Pseudomonas aeruginosa, affecting bacterial cell-cell communication and behaviors such as biofilm formation and virulence production . In the context of anti-inflammatory activity, these compounds inhibit the COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Result of Action
Benzothiazole derivatives have shown promising results as quorum-sensing inhibitors, reducing the growth of Pseudomonas aeruginosa . They have also demonstrated anti-inflammatory activity, with some compounds showing significant inhibition of COX-1 and COX-2 enzymes .
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Scientific Research Applications
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
Benzo[d]thiazole-2-thiol: Known for its antimicrobial properties.
Benzo[d]thiazole-2-carboxylic acid: Studied for its anticancer activity.
Benzo[d]thiazole-2-amine: Used in the synthesis of various pharmaceuticals.
This compound’s unique structure, particularly the presence of the fluorine atom and piperazine moiety, distinguishes it from other benzothiazole derivatives, potentially enhancing its biological activity and specificity .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS2/c20-12-4-3-7-15-16(12)22-19(27-15)24-10-8-23(9-11-24)18(25)17-21-13-5-1-2-6-14(13)26-17/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIMCRSMKRYJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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